

1-Chloro-2,4-difluorobenzene CAS number 1435-44-5

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Compound of Interest

Compound Name: 1-Chloro-2,4-difluorobenzene

Cat. No.: B074516

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An In-Depth Technical Guide to **1-Chloro-2,4-difluorobenzene** (CAS 1435-44-5) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of **1-Chloro-2,4-difluorobenzene**, a pivotal halogenated aromatic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this guide moves beyond basic data to explore the compound's reactivity, synthesis protocols, and strategic applications, grounded in established chemical principles.

Strategic Importance and Physicochemical Profile

1-Chloro-2,4-difluorobenzene (CAS No. 1435-44-5) is a versatile chemical building block, primarily valued for its unique substitution pattern which imparts differentiated reactivity at its halogenated sites.^[1] The presence of two strongly electron-withdrawing fluorine atoms significantly influences the electronic character of the benzene ring, activating it for specific transformations that are crucial in the synthesis of complex target molecules.^{[2][3]} Its utility spans the creation of pharmaceuticals, agrochemicals, and high-performance polymers.^[1]

Core Physicochemical Data

The compound's physical properties are essential for its handling, reaction setup, and purification. It is a colorless to pale yellow liquid under standard conditions.^{[1][3]}

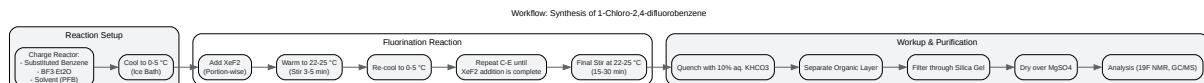
Property	Value	Source(s)
CAS Number	1435-44-5	[1]
Molecular Formula	C ₆ H ₃ ClF ₂	[1] [4]
Molecular Weight	148.54 g/mol	[1] [4]
Appearance	Colorless to almost colorless clear liquid	[1]
Melting Point	-26 °C	[1] [3]
Boiling Point	~127 °C (lit.)	[1] [5]
Density	~1.353 g/mL at 25 °C (lit.)	[5]
Refractive Index	n _{20/D} ~1.475 (lit.)	[5]
Flash Point	33 °C (91.4 °F) - closed cup	

Synthesis Methodology: Electrophilic Fluorination

The synthesis of **1-Chloro-2,4-difluorobenzene** often involves the direct fluorination of a substituted benzene precursor. One effective, albeit specialized, method is the electrophilic fluorination of chlorobenzene using a potent fluorinating agent like xenon difluoride (XeF₂), catalyzed by a Lewis acid.[\[3\]](#)[\[6\]](#)

The choice of XeF₂ is strategic; it is a crystalline, weighable solid that acts as a source of "electrophilic fluorine," particularly when activated by a strong Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O). The Lewis acid coordinates to one of the fluorine atoms, generating a highly electrophilic "F+" equivalent that can attack the electron-rich aromatic ring. The reaction requires careful temperature control to manage its exothermicity and selectivity.

Diagram of Synthesis Workflow



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Caption: A step-by-step workflow for the synthesis via electrophilic fluorination.

Detailed Experimental Protocol: Electrophilic Fluorination

This protocol is adapted from established procedures and must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).^[6]

- **Reactor Preparation:** In a fluorinated ethylene propylene (FEP) or perfluoroalkoxy (PFA) reactor equipped with a PTFE-lined magnetic stir bar, add the substituted benzene precursor (e.g., chlorobenzene, 1.0 mmol), 1,1,1,3,3-pentafluorobutane (PFB, 2 mL), and boron trifluoride diethyl etherate (BF₃·Et₂O, 1.4 mmol).
 - **Causality:** FEP/PFA reactors are used due to their inertness towards the highly reactive fluorinating species. PFB serves as a specialized, inert solvent. BF₃·Et₂O is the catalyst that activates the fluorinating agent.^[6]
- **Initial Cooling:** The mixture is stirred and cooled to 0-5 °C using an ice bath for 10-15 minutes.
 - **Causality:** Cooling is critical to control the reaction rate and prevent non-selective side reactions.
- **Reagent Addition:** Xenon difluoride (XeF₂, 1.25 mmol) is added in small portions. After each addition, the ice bath is removed, and the mixture is stirred for 3-5 minutes at ambient temperature (22-25 °C) before being re-cooled.

- Causality: Portion-wise addition and temperature cycling help to manage the exothermic nature of the reaction and maintain control over the formation of the desired product isomers.[6]
- Reaction Completion: After the final addition of XeF_2 , the dark-colored solution is stirred for an additional 15-30 minutes at 22-25 °C to ensure the reaction goes to completion.
- Workup: The reaction is carefully quenched by adding a 10% aqueous potassium bicarbonate (KHCO_3) solution to neutralize the Lewis acid catalyst.
 - Causality: Quenching with a mild base is a self-validating step; effervescence indicates the successful neutralization of the acidic catalyst.
- Purification and Analysis: The organic layer is separated, passed through a short column of silica gel to remove baseline impurities, and dried over anhydrous magnesium sulfate (MgSO_4).[6] The resulting solution is then analyzed by ^{19}F NMR and GC/MS to confirm product identity and purity.

Chemical Reactivity and Strategic Transformations

The reactivity of **1-Chloro-2,4-difluorobenzene** is dominated by the interplay of its halogen substituents. This allows for selective transformations, making it a highly valuable intermediate.

A. Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom is susceptible to displacement by nucleophiles. The powerful electron-withdrawing inductive effects of the fluorine atoms at the ortho and para positions make the carbon atom bonded to chlorine highly electrophilic and stabilize the intermediate Meisenheimer complex, thereby facilitating the S_NAr reaction.[3][7] This pathway is fundamental for introducing amine, oxygen, or sulfur-based functional groups, which are prevalent in many pharmaceutical and agrochemical structures.[3]

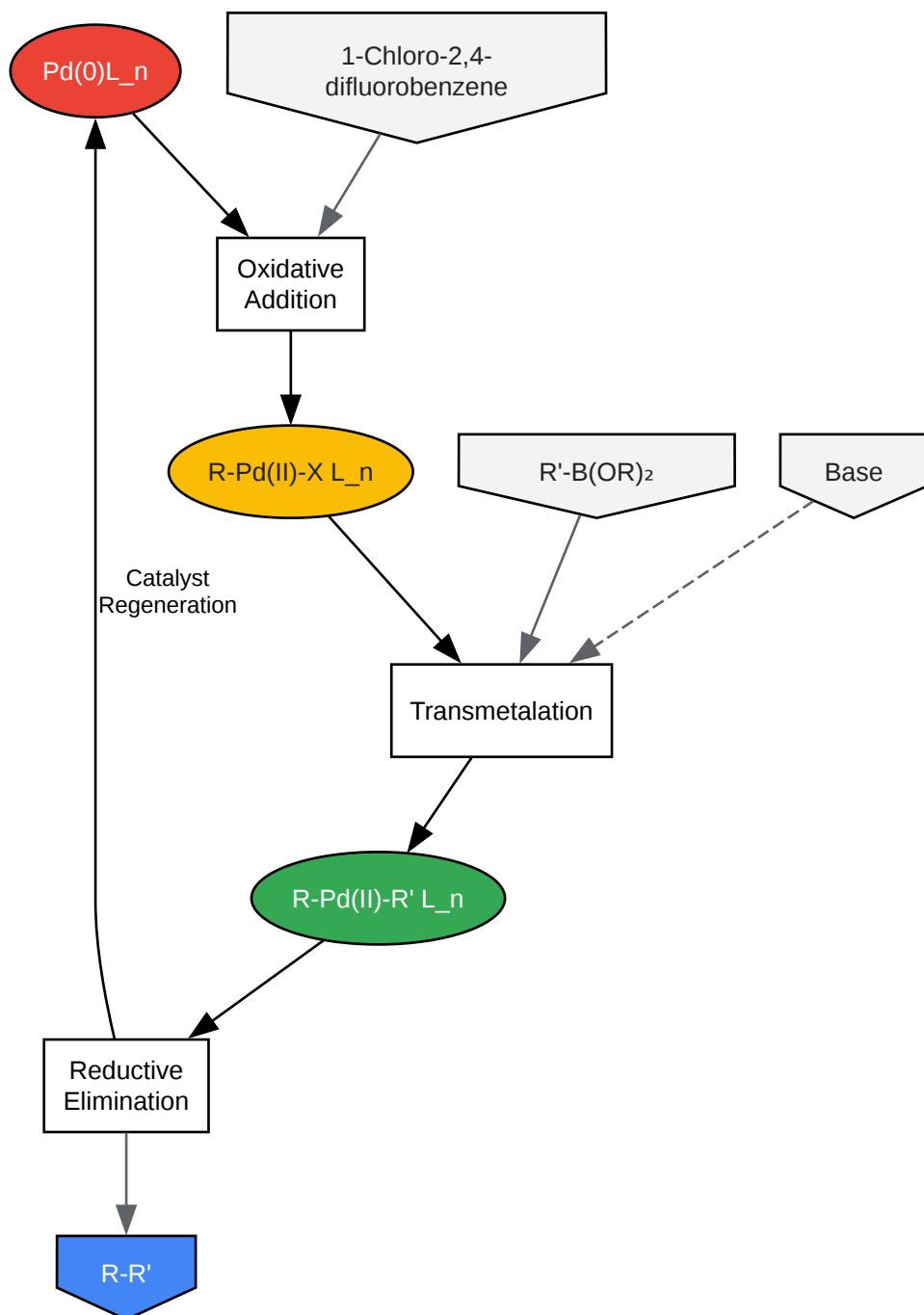
B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond provides a reliable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[8] Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines/alcohols) couplings proceed efficiently at this

position. These reactions are prized in drug development for their broad functional group tolerance and reliability in constructing complex molecular scaffolds.[3][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling



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Caption: The three key stages of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the coupling of an aryl chloride with a boronic acid and requires an inert atmosphere.

- **Reactor Setup:** A dry Schlenk flask is charged with **1-Chloro-2,4-difluorobenzene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol, 3 mol%), and a base, typically sodium carbonate (Na_2CO_3 , 2.5 mmol).[3]
 - **Causality:** The palladium complex is the active catalyst. The phosphine ligands stabilize the palladium center. The base is crucial for activating the boronic acid for the transmetalation step.[8]
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
 - **Causality:** This is a self-validating system to prevent the oxidation of the sensitive $\text{Pd}(0)$ catalyst by atmospheric oxygen, which would render it inactive.
- **Solvent Addition and Heating:** Degassed solvents (e.g., a mixture of toluene and water) are added via syringe. The reaction mixture is then heated to 80-100 °C with vigorous stirring.
 - **Causality:** Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle. A biphasic solvent system is common for Suzuki couplings.
- **Monitoring:** The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. **1-Chloro-2,4-difluorobenzene** is a premier starting material for achieving this.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.^[1] Its structure is a precursor for classes of drugs including nonsteroidal anti-inflammatory drugs (NSAIDs), fluorinated benzodiazepines, and certain anticancer agents.^[3] The difluorophenyl moiety is a common feature in kinase inhibitors and other targeted therapies.
- Agrochemicals: In the agrochemical industry, this compound is used to produce potent herbicides, fungicides, and insecticides.^{[1][3]} The fluorine substituents can increase the biological efficacy and environmental persistence of the final active ingredient, leading to improved crop protection.^[3]

Safety and Handling

Proper handling of **1-Chloro-2,4-difluorobenzene** is essential due to its hazardous properties. It is classified as a flammable liquid and vapor and causes skin, eye, and respiratory irritation.
^{[3][4][9][10]}

- Handling: Always handle in a well-ventilated area or chemical fume hood.^[11] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^{[9][10][11]} Keep away from heat, sparks, open flames, and other ignition sources.^{[9][11]} Use spark-proof tools and ground all equipment to prevent static discharge.^[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.^{[10][11]} Keep away from incompatible materials such as strong oxidizing agents.^[11]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.^[10] For skin contact, wash off with soap and plenty of water.^[10] If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms persist.^{[9][10]}

Conclusion

1-Chloro-2,4-difluorobenzene is more than a simple halogenated solvent; it is a high-value, versatile intermediate whose specific substitution pattern enables a wide range of strategic chemical transformations. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, fluorinated molecules with tailored properties. A thorough understanding of its reactivity, synthesis, and handling protocols is key to unlocking its full potential in advanced research and development.

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